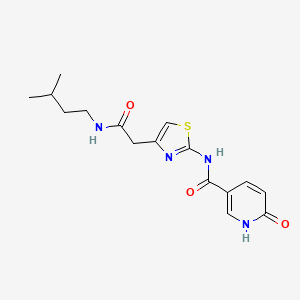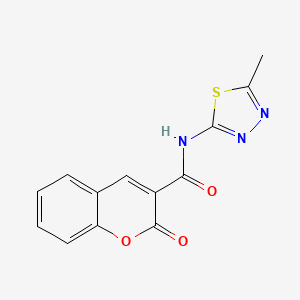![molecular formula C20H18IN3O3S B2397240 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450338-65-5](/img/structure/B2397240.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C20H18IN3O3S and its molecular weight is 507.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking in Drug Discovery
The compound has potential applications in the field of drug discovery, specifically in the treatment of non-small cell lung carcinoma (NSCLC). A systematic review highlighted the use of molecular docking simulations to identify small molecules with anticancer activity, including various compounds with a similar structural motif as the mentioned compound. This approach is crucial in finding drug candidates with inhibitory activity against epidermal growth factor receptor (EGFR), a common target in NSCLC treatment. The study underlines the importance of molecular docking in selecting potential compounds for further research in cancer treatment (Hidayat, Ibrahim, Suhandi, & Muchtaridi, 2022).
Antioxidant Properties
Research on benzothiazole derivatives, which share structural similarities with the compound , indicates their potential in improving antioxidating activities. A study examining the effect of benzothiazole derivatives on mice fed a high-fat diet revealed that these compounds could enhance antioxidating activities, suggesting their potential utility in managing oxidative stress-related conditions (Erbin, 2013).
Anticancer Activities of Natural Compounds
The compound's structure, bearing resemblance to pyrazole and benzamide moieties, may imply its potential in anticancer activities. This is supported by a chapter discussing African medicinal spices and vegetables, highlighting the cytotoxic activities of various natural compounds, including pyrazole derivatives, against cancer cells. The chapter emphasizes the induction of apoptosis and cell cycle arrest as mechanisms through which these natural compounds exert their anticancer effects (Kuete, Karaosmanoğlu, & Sivas, 2017).
Synthesis and Bioactivity of Pyrazole Derivatives
Pyrazole heterocycles, as part of the compound's structure, are recognized for their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A concise review focusing on the synthesis of pyrazole heterocycles points out their significance in medicinal chemistry, suggesting that modifications and derivatizations of these compounds can lead to the discovery of more active biological agents (Dar & Shamsuzzaman, 2015).
Antifungal Activities
The compound might also hold antifungal potential, as evidenced by a review examining small molecules against Fusarium oxysporum. The study highlights the importance of understanding the structure-activity relationship and pharmacophore sites of compounds for their efficient application against fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
特性
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVVSWBXSIPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

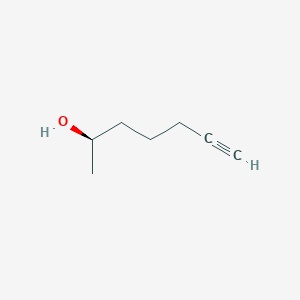
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
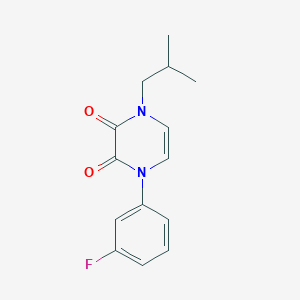
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)
![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)
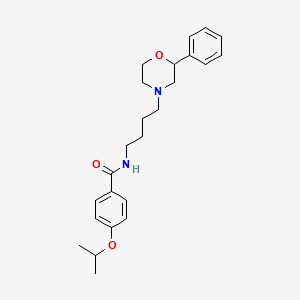

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)
